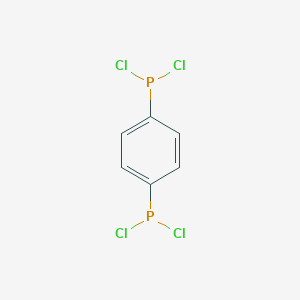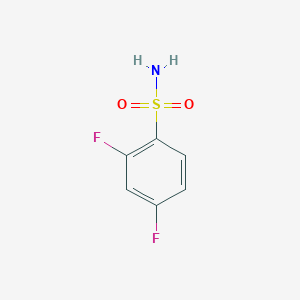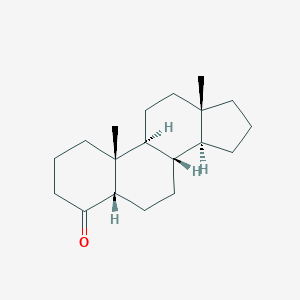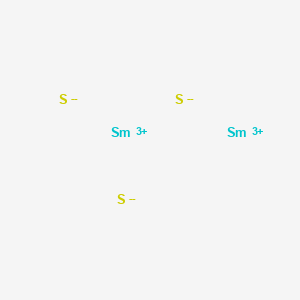![molecular formula C20H23ClN4OS B083685 4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide CAS No. 14053-35-1](/img/structure/B83685.png)
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound is structurally characterized by the presence of a phenothiazine core, a piperazine ring, and a carboxamide group, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized by reacting 2-chloroaniline with sulfur and an oxidizing agent, such as ferric chloride, to form 2-chloro-10H-phenothiazine.
Alkylation: The phenothiazine core is then alkylated with 3-chloropropylamine to introduce the propyl chain.
Piperazine Ring Formation: The resulting intermediate is reacted with piperazine to form the piperazine ring.
Carboxamide Formation: Finally, the compound is treated with a carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the phenothiazine core can lead to the formation of dihydrophenothiazines.
Substitution: The chlorine atom on the phenothiazine core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazines.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
科学研究应用
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide involves its interaction with various molecular targets and pathways:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is responsible for its antipsychotic effects.
Serotonin Receptors: It also interacts with serotonin receptors, contributing to its antiemetic properties.
Histamine Receptors: The compound’s antihistaminic effects are due to its antagonism at histamine receptors.
相似化合物的比较
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties but has a different substitution pattern on the phenothiazine core.
Perphenazine: Similar in structure but contains an ethanol group instead of a carboxamide group.
Thiopropazate: Contains an acetate ester group, making it distinct in terms of pharmacological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its pharmacological profile.
属性
CAS 编号 |
14053-35-1 |
|---|---|
分子式 |
C20H23ClN4OS |
分子量 |
402.9 g/mol |
IUPAC 名称 |
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4OS/c21-15-6-7-19-17(14-15)25(16-4-1-2-5-18(16)27-19)9-3-8-23-10-12-24(13-11-23)20(22)26/h1-2,4-7,14H,3,8-13H2,(H2,22,26) |
InChI 键 |
PURWGRLHMWOIRC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
规范 SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


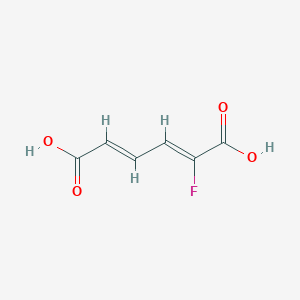



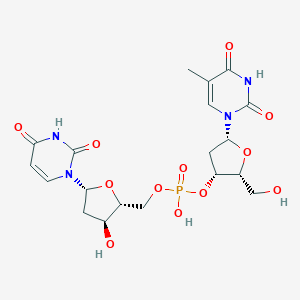

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
